trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the chemical formula C13H14O3 . It is a white or almost white solid with a distinctive smell . This compound is notable for its cyclopropane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-methylphenylacetic acid with a cyclopropanating agent under controlled conditions . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride (FeCl3), and an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of cyclopropane chemistry and its reactivity .
Biology and Medicine: Its cyclopropane ring can impart stability and rigidity to drug molecules, enhancing their binding affinity and specificity to biological targets .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, which contribute to its reactivity and binding affinity. The aromatic ring can participate in π-π stacking interactions, further enhancing its binding properties .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar chemical reactivity.
Methoxy-substituted aromatic acids: Compounds with methoxy groups on the aromatic ring can have similar electronic properties and reactivity.
Uniqueness: trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific arrangement of its functional groups. The combination of the methoxy and methyl groups on the aromatic ring, along with the cyclopropane carboxylic acid moiety, imparts distinct chemical properties and reactivity that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-7-5-8(3-4-11(7)15-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14) |
InChI Key |
LQTUDEFOTFQIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.